![molecular formula C7H13FN2O B1476400 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one CAS No. 2002774-30-1](/img/structure/B1476400.png)
2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one, also known as 3-fluoropiperidine, is an organic compound that has seen increasing interest in the scientific community due to its potential applications in a variety of fields. It is a cyclic amine, with a nitrogen atom in the center, and a fluorine atom attached to the nitrogen. This compound has been studied for its potential use in medicinal chemistry, drug delivery, and imaging.
Scientific Research Applications
Antibacterial Agents Synthesis
The synthesis and study of pyridonecarboxylic acids and their analogues, including compounds with structural similarities to "2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one," have demonstrated significant antibacterial activity. These compounds, through modification of amino- and/or hydroxy-substituted cyclic amino groups, have been identified as promising for further biological study due to their enhanced activity against various bacterial strains compared to standard treatments like enoxacin (Egawa et al., 1984).
Fluorescent Chemosensor Development
Research into the development of fluorescent chemosensors has explored the use of structurally related compounds for the detection of ions and compounds like Fe3+ and picric acid. A study showcased the synthesis of dimethylfuran tethered 2-aminopyridine-3-carbonitriles, revealing their potential as dual responsive fluorescent chemosensors with nanomolar detection limits (Shylaja et al., 2020).
Synthesis of Building Blocks in Medicinal Chemistry
The compound and its derivatives are highlighted for their role as building blocks in medicinal chemistry. A synthetic route towards 1-alkyl-3-aminomethyl-3-fluoropiperidines, closely related to the compound of interest, has been developed for their significant potential in drug development and pharmacological studies (Van Hende et al., 2009).
Antimicrobial and Antifungal Activity
Compounds structurally similar to "2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one" have been synthesized and tested for antimicrobial and antifungal activities. The studies have shown that these compounds exhibit considerable activity against a variety of bacterial and fungal strains, highlighting their potential in the development of new antimicrobial agents (Pejchal et al., 2015).
properties
IUPAC Name |
2-amino-1-(3-fluoropiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c8-6-2-1-3-10(5-6)7(11)4-9/h6H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBZMGSBDOPBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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